

Pharmacokinetics of Exemplar-123 in Preclinical Animal Models

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Compound of Interest

Compound Name: MM 419447

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This technical guide summarizes the pharmacokinetic profile of Exemplar-123, a novel small molecule inhibitor of the fictitious XYZ pathway, in mouse, rat, and beagle dog models. The following sections detail the experimental methodologies, present key pharmacokinetic parameters in a tabular format, and visualize the experimental workflow and a proposed metabolic pathway.

Experimental Protocols

The following protocols describe the methodologies used to assess the pharmacokinetic properties of Exemplar-123.

1.1 Animal Husbandry and Dosing

- Species: Male CD-1 Mice (8 weeks old), Male Sprague-Dawley Rats (9 weeks old), Male Beagle Dogs (1-2 years old).
- Housing: Animals were housed in temperature and humidity-controlled rooms with a 12-hour light/dark cycle. Standard chow and water were provided ad libitum. Animals were fasted overnight before dosing.
- Dose Formulation: For intravenous (IV) administration, Exemplar-123 was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. For oral (PO) administration, Exemplar-123 was suspended in 0.5% methylcellulose in water.

- Dose Administration:
 - Intravenous (IV): A single bolus dose was administered via the tail vein (mice and rats) or cephalic vein (dogs).
 - Oral (PO): A single dose was administered by oral gavage.

1.2 Sample Collection and Bioanalysis

- Blood Sampling: Serial blood samples (approximately 50 μ L for rodents, 200 μ L for dogs) were collected from the saphenous vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Sample Processing: Blood samples were collected into K2EDTA-coated tubes and centrifuged at 2000 x g for 10 minutes at 4°C to separate the plasma. Plasma samples were stored at -80°C until analysis.
- Bioanalytical Method: Plasma concentrations of Exemplar-123 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay had a lower limit of quantification (LLOQ) of 1 ng/mL.

1.3 Pharmacokinetic Analysis

Non-compartmental analysis was performed using Phoenix™ WinNonlin® software to calculate the following pharmacokinetic parameters:

- C_{max}: Maximum observed plasma concentration.
- T_{max}: Time to reach C_{max}.
- AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
- AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
- T_{1/2}: Terminal half-life.
- CL: Total body clearance.

- Vdss: Volume of distribution at steady state.
- F%: Bioavailability (for oral doses).

Data Presentation: Pharmacokinetic Parameters of Exemplar-123

The following tables summarize the mean pharmacokinetic parameters of Exemplar-123 in mice, rats, and dogs after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Exemplar-123 in CD-1 Mice (n=3 per group)

Dose Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (hr)	AUC(0-inf) (ng*hr/mL)	T1/2 (hr)	CL (mL/min/kg)	Vdss (L/kg)	F%
IV	1	1520	0.08	850	1.8	19.6	2.5	-
PO	5	890	0.5	2100	2.1	-	-	49.4

Table 2: Pharmacokinetic Parameters of Exemplar-123 in Sprague-Dawley Rats (n=3 per group)

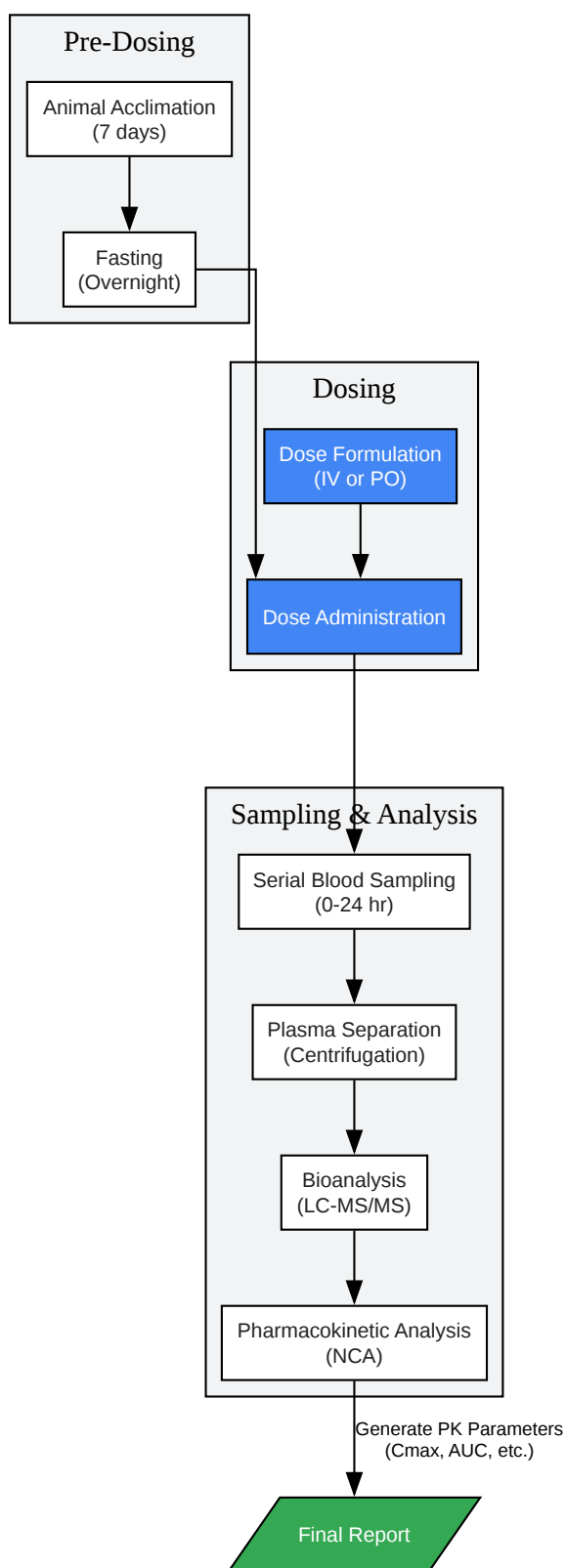
Dose Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (hr)	AUC(0-inf) (ng*hr/mL)	T1/2 (hr)	CL (mL/min/kg)	Vdss (L/kg)	F%
IV	2	2850	0.08	3200	3.5	10.4	2.9	-
PO	10	1250	1.0	7800	3.8	-	-	48.8

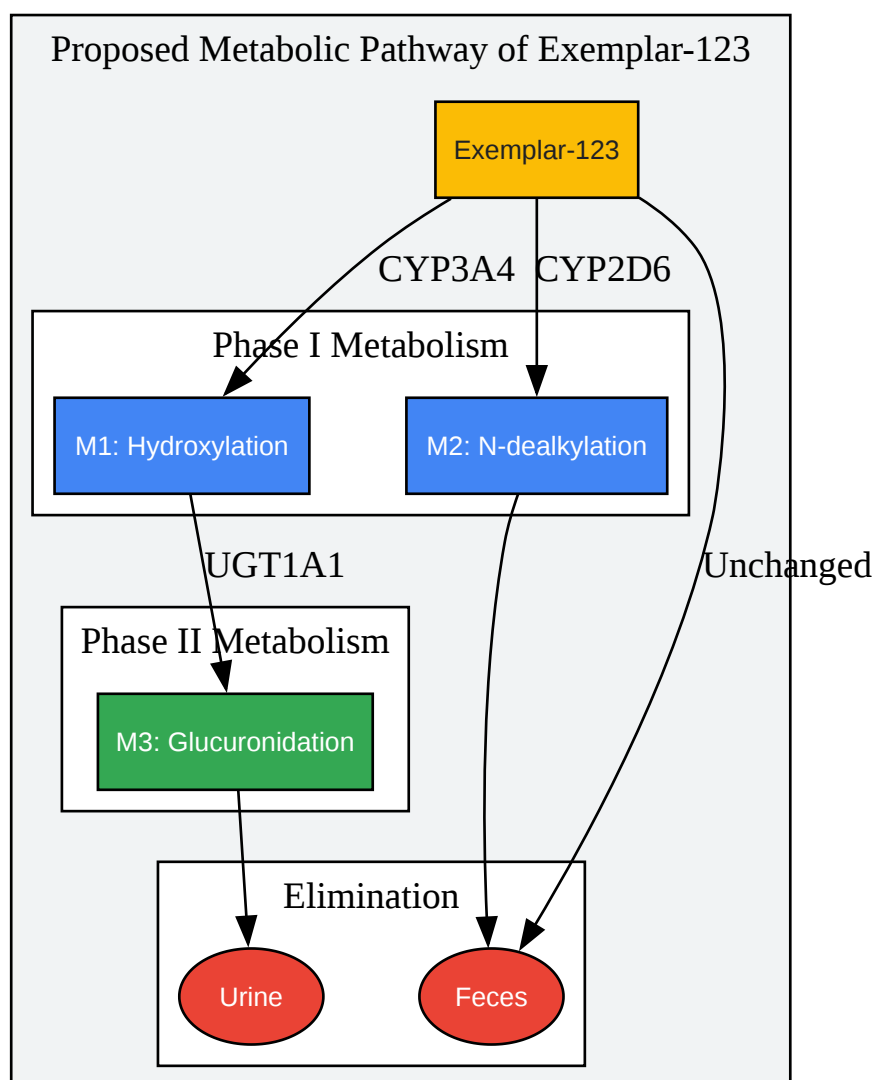
Table 3: Pharmacokinetic Parameters of Exemplar-123 in Beagle Dogs (n=2 per group)

Dose Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (hr)	AUC(0-inf) (ng*hr/mL)	T1/2 (hr)	CL (mL/min/kg)	Vdss (L/kg)	F%
IV	1	1800	0.08	2950	5.2	5.6	2.1	-
PO	5	950	2.0	8800	5.8	-	-	59.7

Visualizations

The following diagrams illustrate the experimental workflow and a proposed metabolic pathway for Exemplar-123.





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